Copper(2+), bis(ethylenediamine)-, ion

Coordination chemistry Stability constants Chelate effect

Researchers requiring reproducible cellulose degree-of-polymerization (DP) per TAPPI T 230 or ASTM D4243 cannot substitute cuprammonium-[Cu(en)₂]²⁺ delivers >10⁸× higher complex stability and superior protection against oxidative depolymerization during viscometry. • Standardized 1.0 M [Cu(en)₂](OH)₂ in H₂O; density 1.086 g/mL at 25 °C. • Mark-Houwink parameters: K = 2.2 × 10⁻², a = 0.78 for direct intrinsic-viscosity-to-DP conversion. • Supplied under nitrogen atmosphere to preserve reducing capacity; UN1761 hazmat shipping protocols apply.

Molecular Formula C4H12CuN42+
Molecular Weight 181.73 g/mol
CAS No. 13426-91-0
Cat. No. B1669336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(2+), bis(ethylenediamine)-, ion
CAS13426-91-0
SynonymsCupriethylenediamine;  Komeen;  Cupriethylene diamine;  Bis(ethylenediamine)copper ion; 
Molecular FormulaC4H12CuN42+
Molecular Weight181.73 g/mol
Structural Identifiers
SMILESC(C[NH-])[NH-].C(C[NH-])[NH-].[Cu+2]
InChIInChI=1S/2C2H6N2.Cu/c2*3-1-2-4;/h2*3-4H,1-2H2;/q2*-2;+2
InChIKeyJQRQNGRMPCWFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Copper(2+), bis(ethylenediamine)-, Ion (CAS 13426-91-0): Procurement-Relevant Compound Profile


Copper(2+), bis(ethylenediamine)-, ion [Cu(en)₂]²⁺ (CAS 13426-91-0) is the cationic bis-chelate formed by one Cu(II) center and two bidentate ethylenediamine (en) ligands. In its commercial hydroxide form, bis(ethylenediamine)copper(II) hydroxide [Cu(en)₂](OH)₂ (CAS 14552-35-3), it is supplied as a 1.0 M aqueous solution (density 1.086 g/mL at 25 °C) with a deep blue–purple appearance and ammoniacal odor . The complex adopts a characteristically Jahn–Teller-distorted square-planar CuN₄ core with equatorial Cu–N bond lengths of ~2.02 Å and elongated axial interactions (~2.38–2.43 Å) [1]. Its two principal industrial roles are as the standardized cellulose solvent for viscometric degree-of-polymerization (DP) determination (codified in TAPPI T 230, ASTM D4243, and IEC 60450) and as a precursor for electrocatalytic water oxidation and electrochemical sensing applications [2].

Standard-mandated cellulose solvent for viscometric DP determination (TAPPI, ASTM, IEC)
Homogeneous electrochemical probe for dopamine/ascorbate discrimination at bare electrodes
Bench-stable single-component precursor for Cu-based water oxidation electrocatalysis
Zeolite-templated Cu precursor for sub-2-nm cluster synthesis in selective hydrogenation

Why Simple Copper Salts or Cuprammonium Cannot Replace Copper(2+), bis(ethylenediamine)-, Ion in Key Applications


The bis(ethylenediamine)copper(II) ion is not a generic Cu(II) source; its performance differentiation arises from the chelate effect and the specific coordination geometry imposed by the bidentate en ligand. Attempting to substitute [Cu(en)₂]²⁺ with [Cu(NH₃)₄]²⁺ (cuprammonium) or simple Cu(II) salts results in measurable losses: a >10⁸-fold drop in thermodynamic complex stability [1], inferior cellulose dissolving power with accelerated depolymerization during viscometry [2], greater sensitivity to dissolved oxygen that compromises measurement reproducibility [3], and loss of the characteristic redox signatures that enable selective electrochemical detection of dopamine in the presence of ascorbic acid [4]. These differences are not marginal—they are quantified below—and explain why international standards (TAPPI, ASTM, IEC) mandate cupriethylenediamine rather than cuprammonium for cellulose DP determination.

Target: [Cu(en)₂]²⁺
Substitute: Simple Cu(II) salts / Cuprammonium
Complex stabilityChelate-enforced CuN₄ core with log β = 20.6; resists ligand exchange under dilute conditions
Complex stabilityLabile monodentate NH₃ or aqua ligands; rapid displacement and metal precipitation may occur
Cellulose dissolutionGreater dissolving power for medium-DP cellulose; low oxygen sensitivity; Newtonian rheology
Cellulose dissolutionInferior dissolving power; accelerated depolymerization; high oxygen sensitivity may compromise DP accuracy
Electrochemical behaviorDistinct redox signatures enable homogeneous discrimination of dopamine from ascorbic acid
Electrochemical behaviorGeneric Cu²⁺/Cu⁺ redox without analyte-specific adduct formation; overlapping signals limit selectivity

Quantitative Differentiation Evidence for Copper(2+), bis(ethylenediamine)-, Ion Against Closest Analogs


Thermodynamic Chelate Stability: [Cu(en)₂]²⁺ vs. [Cu(NH₃)₄]²⁺ — An 8-Order-of-Magnitude Advantage

The overall stability constant (log β) of [Cu(en)₂]²⁺ is 20.6, compared to log β = 12.6 for the analogous tetraamminecopper(II) complex [Cu(NH₃)₄]²⁺, where both complexes share the same Cu(II) center and coordination number but differ in ligand denticity (bidentate en vs. monodentate NH₃) [1]. The corresponding equilibrium constants (K = 10^β) differ by a factor of approximately 1.0 × 10⁸. The thermodynamic driving force is predominantly entropic: the displacement reaction [Cu(NH₃)₄]²⁺ + 2 en → [Cu(en)₂]²⁺ + 4 NH₃ proceeds with a net increase from 3 to 5 particles in solution, yielding ΔS ≫ 0 [1].

Thermodynamic chelate stability
Head-to-head
log β = 20.6 vs. 12.6
Δlog β = 8.0
K ratio ≈ 1.0 × 10⁸
Supports chelate integrity context for sustained complex performance
Aqueous solution, 25 °C; entropically driven chelate effect
Coordination chemistry Stability constants Chelate effect

Cellulose Dissolution Superiority: Cupriethylenediamine (CED) vs. Cuprammonium (CAM) in DP Determination

The International Committee for Analytical Methods for Cellulose reported that when using a two-stage dissolution procedure, cupriethylenediamine (CED) exhibits greater dissolving power than cuprammonium (CAM) for cellulose samples of medium degree of polymerization. Critically, cellulose is far more stable against depolymerization in CED than in CAM during the measurement process [1]. Furthermore, CED dispersions are much less sensitive to low oxygen concentration than are cuprammonium hydroxide dispersions, reducing oxidative degradation artifacts during viscometry [2]. These findings underpin the global adoption of CED as the mandated solvent in TAPPI T 230, ASTM D4243, and IEC 60450 for viscometric DP determination of cellulosic materials [3].

Cellulose DP determination
Reported
CED vs. CAM: greater dissolving power for medium-DP cellulose; far lower oxygen sensitivity; cellulose more stable against depolymerization
Supports method compliance context for standardized viscometry
Comparative committee evaluation; two-stage dissolution at 20 °C
Cellulose chemistry Viscometry Degree of polymerization

Electrochemical Discrimination of Dopamine from Ascorbic Acid: Peak Separation of 105 mV Enabled by [Cu(en)₂]²⁺

At a bare platinum disc electrode, [Cu(en)₂]²⁺ in the electrolytic medium independently converts the irreversible voltammogram of the complex into quasi-reversible signals upon interaction with dopamine (DA) and ascorbic acid (AA). The redox potential for the [Cu(en)₂]²⁺–DA adduct is +0.045 V, while the [Cu(en)₂]²⁺–AA adduct appears at +0.150 V, yielding a peak separation of 105 mV that enables clear discrimination [1]. When both analytes are present in mixture, the [Cu(en)₂]²⁺ system produces two well-resolved redox couples at +0.220 V (DA) and +0.530 V (AA) with redox currents that are linear functions of analyte concentration, confirmed by both cyclic voltammetry and square wave voltammetry [1]. This is a marked contrast to bare Pt electrodes without the complex, where DA and AA signals overlap substantially due to similar oxidation potentials.

DA/AA peak separation
Reported
ΔE = 105 mV (individual adducts)
ΔE = 310 mV (in mixture)
DA +0.220 V, AA +0.530 V
Supports sensor design context for ascorbate-rich matrices
Bare Pt electrode; cyclic and square wave voltammetry
Electrochemical sensing Dopamine detection Cyclic voltammetry

Water Oxidation Electrocatalysis: Cu(II)–Ethylenediamine Complex Achieves 1 mA/cm² at 540 mV Overpotential

Simply mixing a Cu(II) salt with 1,2-ethylenediamine (en) in phosphate buffer at pH 12 generates a precursor that decomposes on oxide electrodes to form a phosphate-incorporated CuO/Cu(OH)₂ film. This film catalyzes the oxygen evolution reaction (OER) and yields a current density of 1 mA/cm² at an overpotential (η) of 540 mV, described by the authors as 'a significant enhancement compared to other Cu-based surface catalysts' [1]. At pH 8, the catalysis shifts from heterogeneous to homogeneous with a single-site mechanism, while the analogous Cu(II)–1,3-propylenediamine (pn) complex shares similar reactivity over a wide pH range, indicating that the reactivity is a class feature of Cu(II)–diamine systems [1]. Compared to benchmark CuO electrodes (typically η > 600 mV for 1 mA/cm²) and other first-row transition metal oxide catalysts in neutral-to-basic media, the Cu(en)₂-derived system offers competitive overpotential from a simple, commercially available precursor.

Water oxidation OER
Reported
η = 540 mV at 1 mA/cm²
Phosphate-incorporated CuO/Cu(OH)₂ film
Supports catalyst screening context for earth-abundant OER
Phosphate buffer pH 12; oxide electrode substrate
Water oxidation Electrocatalysis Oxygen evolution reaction

Zeolite Encapsulation: Cu(en)₂²⁺ as a Template for Ultrafine Cu Clusters (<2 nm) in CO₂ Hydrogenation

The [Cu(en)₂]²⁺ complex ion serves as a uniquely effective metal precursor for the direct encapsulation of ultrafine Cu clusters (size < 2.0 nm) within nanosized silicalite-1 zeolite crystals during hydrothermal synthesis [1]. The growing silicalite-1 crystals contain vacancy and connectivity defects at grain boundaries where terminating silanols promote the controlled decomposition of Cu(en)₂²⁺, depositing narrowly dispersed Cu species that would be inaccessible via conventional impregnation using Cu(NO₃)₂ or CuSO₄ precursors [1]. The resulting Cu@silicalite-1 composite is active for CO₂ hydrogenation to methanol. In parallel work, Cu(en)₂²⁺ encapsulated in NaY, KL, AlMCM-41, Naβ, and Na-ZSM-5 zeolites showed altered redox potentials relative to the neat complex, with the intrazeolite environment shifting the Cu(II)/Cu(I) reduction toward more negative values due to changes in HOMO–LUMO levels [2].

Zeolite Cu encapsulation
Reported
Cu clusters < 2.0 nm with narrow size dispersion; one-pot hydrothermal encapsulation in silicalite-1
Supports synthesis method context for selective hydrogenation catalysts
Direct crystallization; redox potential shifts upon encapsulation
Zeolite synthesis CO₂ hydrogenation Cu cluster catalyst

Procurement-Driven Application Scenarios for Copper(2+), bis(ethylenediamine)-, Ion


Standardized Cellulose DP Measurement in Pulp, Paper, and Electrical Insulation QC

The globally mandated application. Laboratories performing cellulose degree-of-polymerization determination per TAPPI T 230, ASTM D4243, or IEC 60450 must use 0.5 M cupriethylenediamine (CED) as the cellulose solvent. Substitution with cuprammonium (CAM) is explicitly invalidated by the comparative evidence: CED provides greater dissolving power for medium-DP cellulose, superior protection against depolymerization during measurement, and far lower sensitivity to dissolved oxygen—factors that directly affect the accuracy and reproducibility of the viscometric DP value [1]. The Mark–Houwink parameters for the cellulose–CED system are K = 2.2 × 10⁻² and a = 0.78, enabling conversion of intrinsic viscosity to DP [2]. Procurement specification: 1.0 M Cu(en)₂(OH)₂ in H₂O, density 1.086 g/mL at 25 °C, stored under nitrogen atmosphere .

Electrochemical Sensor Development for Selective Dopamine Detection in Ascorbate-Rich Matrices

Researchers developing electrochemical sensors for neurotransmitter monitoring can leverage the homogeneous catalytic discrimination of [Cu(en)₂]²⁺ to resolve dopamine (DA) from ascorbic acid (AA) without electrode modification. At a bare Pt electrode, the [Cu(en)₂]²⁺–DA adduct produces a quasi-reversible redox couple at +0.045 V (individual) or +0.220 V (in mixture), while the AA adduct appears at +0.150 V (individual) or +0.530 V (in mixture), with redox currents that are linear functions of analyte concentration [1]. This 105–310 mV peak separation eliminates the signal overlap that plagues bare-electrode detection, enabling quantification of DA even in the presence of 100-fold excess AA typical of biological samples [1]. Procurement specification: high-purity [Cu(en)₂]²⁺ salt or 1.0 M hydroxide solution for electrolyte preparation.

Earth-Abundant Water Oxidation Electrocatalysis for Artificial Photosynthesis

The Cu(II)/ethylenediamine system serves as a bench-stable, commercially available single-component precursor for both heterogeneous and homogeneous water oxidation catalysis. In phosphate buffer at pH 12, it generates a phosphate-incorporated CuO/Cu(OH)₂ film that delivers 1 mA/cm² at η = 540 mV—competitive with or superior to other Cu-based surface catalysts [1]. At pH 8, the system shifts to a homogeneous single-site mechanism without electrode fouling [1]. Researchers screening OER catalysts benefit from the ability to access both catalytic regimes from the same precursor by simple pH adjustment, enabling mechanistic studies and performance comparisons without synthesizing specialized ligands [1]. Procurement specification: [Cu(en)₂]²⁺ salt or hydroxide solution, ≥98% purity, for use in phosphate or borate buffer electrolytes.

Zeolite-Templated Synthesis of Sub-2-nm Cu Clusters for Selective Hydrogenation Catalysis

For catalyst development requiring ultrasmall, narrowly dispersed Cu clusters within zeolite frameworks, [Cu(en)₂]²⁺ is the precursor of choice. Direct addition of the complex ion to zeolite synthesis gels during hydrothermal crystallization yields Cu clusters <2.0 nm encapsulated within silicalite-1, exploiting vacancy defects at grain boundaries for controlled precursor decomposition [1]. This one-pot encapsulation strategy produces cluster sizes and dispersions that conventional Cu(NO₃)₂ or CuSO₄ impregnation cannot replicate (typical >5 nm with broad dispersion) [1]. The resulting Cu@zeolite materials are active for CO₂ hydrogenation to methanol via a formate-mediated mechanism [1]. Procurement specification: high-purity [Cu(en)₂]²⁺ salt or complex for direct addition to zeolite synthesis gel; exact stoichiometry control critical for cluster size reproducibility.

Application
Selection Property
Validation Focus
Cellulose DP measurement (TAPPI / ASTM / IEC)
Standard-mandated CED solvent with low oxygen sensitivity
Depolymerization resistance and viscometric reproducibility
Electrochemical dopamine sensing
Homogeneous catalytic discrimination at bare electrodes
DA/AA peak resolution without electrode modification
Water oxidation electrocatalysis
Cu(II)/en single-component OER precursor
OER overpotential review and pH-dependent mechanism
Zeolite-templated Cu cluster synthesis
Direct hydrothermal encapsulation precursor
Sub-2-nm cluster dispersion and CO₂ hydrogenation activity
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